molecular formula C5H9N B8701760 5-methyl-2,3-dihydro-1H-pyrrole

5-methyl-2,3-dihydro-1H-pyrrole

Cat. No.: B8701760
M. Wt: 83.13 g/mol
InChI Key: MUUWQYQRBFVTIB-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1H-pyrrole (CAS: N/A) is a partially saturated five-membered heterocyclic compound with a nitrogen atom at position 1 and a methyl substituent at position 5 (IUPAC numbering) . Its structure consists of one double bond (between N1 and C2) and two single bonds (C2–C3 and C3–C4), making it a 1-pyrroline derivative. The dihydro designation indicates reduced aromaticity compared to pyrrole, resulting in altered reactivity and physical properties.

Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1H-pyrrole

InChI

InChI=1S/C5H9N/c1-5-3-2-4-6-5/h3,6H,2,4H2,1H3

InChI Key

MUUWQYQRBFVTIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCN1

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Differences

The following table highlights key structural distinctions between 5-methyl-2,3-dihydro-1H-pyrrole and analogous compounds:

Compound Name Core Structure Substituents Saturation Key Features
This compound Monocyclic pyrroline Methyl at C5 Partially unsaturated (1 double bond) Reduced aromaticity, reactive sites at C2 and C3
3-Heptyl-1H-pyrrole Monocyclic pyrrole Heptyl at C3 Fully unsaturated Aromatic, hydrophobic due to long alkyl chain
Pyrrolo[2,3-b]pyridine derivatives Bicyclic (pyrrole + pyridine) Varied (e.g., Cl, CF₃, benzoyl) Partially/full unsaturated Extended conjugation, fused aromatic systems
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide Fused pyrrole + benzothiazine Sulfone group Partially unsaturated Electrophilic sulfone group, high polarity

Electronic and Reactivity Profiles

  • Aromaticity : Unlike fully aromatic pyrroles (e.g., 3-Heptyl-1H-pyrrole), this compound exhibits diminished aromatic stabilization, making it more susceptible to electrophilic addition at C2–C3 .
  • Substituent Effects : The methyl group at C5 in the target compound is electron-donating, enhancing nucleophilicity at adjacent positions. In contrast, electron-withdrawing groups (e.g., Cl in pyrrolo[2,3-b]pyridines) reduce basicity and direct electrophiles to specific sites .
  • Reactivity : The dihydro structure allows for hydrogenation or oxidation reactions to yield pyrrolidines or fully aromatic pyrroles, respectively. Fused systems (e.g., pyrrolopyridines) undergo regioselective substitutions due to their extended π-systems .

Physical Properties

Property This compound 3-Heptyl-1H-pyrrole Pyrrolo[2,3-b]pyridine Derivatives
Boiling Point Moderate (estimated) High (long alkyl chain) Variable (depends on substituents)
Solubility Moderate in polar solvents Low (hydrophobic) Low to moderate (polar groups enhance solubility)
Stability Less stable than pyrroles High (aromatic stabilization) High (fused rings increase rigidity)

Research Findings and Trends

  • Synthetic Utility : this compound is synthesized via cyclization of methylenesulfones with dihydropyrrole homologues, a method optimized for high yield and scalability .
  • Computational Studies : Molecular modeling predicts that alkyl substituents (e.g., methyl vs. heptyl) significantly alter the compound’s electronic density, impacting its interaction with biological targets .

Preparation Methods

Formation of Hydroxyenamine (V)

Ethanolamine reacts with dimethyl 1,3-acetonedicarboxylate in aprotic solvents (e.g., acetonitrile or dichloromethane) to form a hydroxyenamine intermediate. The methyl group at the 5-position originates from the acetonedicarboxylate moiety. Elevated temperatures (40–60°C) and anhydrous conditions are critical to prevent hydrolysis.

Mesylation and Cyclization

The hydroxyenamine is treated with methanesulfonyl chloride to yield a mesylate intermediate, which undergoes cyclization in dimethylformamide (DMF) with sodium hydride. This step forms the pyrrolo-pyrrole skeleton via intramolecular nucleophilic substitution. The reaction proceeds at 25–35°C over 2–5 hours, achieving moderate to high yields (60–80%).

Table 1: Reaction Conditions for Hydroxyenamine Cyclization

StepReagentsSolventTemperatureTimeYield
1Ethanolamine, dimethyl 1,3-acetonedicarboxylateAcetonitrile50°C4 h85%
2Methanesulfonyl chlorideDichloromethane0°C → 25°C2 h90%
3Sodium hydrideDMF30°C3 h75%

This method’s scalability is limited by the use of toxic solvents (DMF) and moisture-sensitive reagents. However, it remains a cornerstone for large-scale syntheses due to its reproducibility.

Zav’yalov Synthesis via Münchnone Intermediates

The Zav’yalov pyrrole synthesis, revisited in recent academic studies, offers an alternative route through münchnone (1,3-oxazolium-5-olate) intermediates.

Enamino Malonate Preparation

Diethyl 2-(1-carboxymethylaminomethylene)malonate reacts with acetic anhydride to form a münchnone intermediate. This cycloaddition proceeds via a Dakin-West-type mechanism, where the methyl group is introduced through the malonate derivative.

Cyclization to Pyrrole

The münchnone undergoes thermal cyclization in toluene at 110°C, yielding this compound. The reaction is highly dependent on steric effects; α,α-disubstituted amino acids hinder münchnone formation, leading to alternative oxazolidinone byproducts.

Key Advantages :

  • Avoids halogenated solvents.

  • High functional group tolerance.

  • Yields: 50–70% after purification.

Solvent-Optimized Alkylation-Cyclization

A one-pot alkylation-cyclization strategy, inspired by CN Patent 116,082,270A , addresses solubility challenges of intermediates.

Combined Cyclization and Alkylation

5-Methyl-1,3,4-oxadiazolone (derived from acetylhydrazine and phosgene) is alkylated with chloroacetone in a mixed solvent system (acetone/dichloromethane, 1:1). The optimized solvent prevents precipitation of intermediates, enabling direct cyclization to the target compound at 25°C over 6 hours.

Table 2: Solvent Optimization for Alkylation-Cyclization

Solvent SystemIntermediate SolubilityReaction TimeYield
DichloromethaneLow12 h40%
Acetone/DCM (1:1)High6 h85%

This method reduces processing steps and is amenable to industrial scale-up.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodKey ReagentsSolventTemperatureYieldScalability
Hydroxyenamine CyclizationEthanolamine, dimethyl 1,3-acetonedicarboxylateDMF30°C75%High
Zav’yalov SynthesisDiethyl malonate, acetic anhydrideToluene110°C60%Moderate
Solvent-OptimizedAcetylhydrazine, chloroacetoneAcetone/DCM25°C85%Industrial
Reductive Hydrogenation5-Methylpyrrole, H₂Ethanol80°C65%Experimental

Q & A

Q. What are the common synthetic routes for 5-methyl-2,3-dihydro-1H-pyrrole and its derivatives?

The synthesis of this compound derivatives often involves cyclization reactions or nucleophilic aromatic substitution. For example:

  • One-pot cyclization : Methylenesulfones react with homologs like 5-methoxy-3,4-dihydro-2H-pyrrole to form fused heterocycles (e.g., benzothiazines) under optimized solvent and temperature conditions .
  • Base-assisted cyclization : Reactions involving aryl or heteroaryl precursors yield dihydropyrrolones, with purity confirmed via column chromatography or recrystallization from ethanol/benzene .
  • Tosylation : Introducing a tosyl group enhances reactivity, enabling subsequent electrophilic substitutions or cross-coupling reactions .

Methodological Tip : Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize by-products. Use thin-layer chromatography (TLC) to monitor progress .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and stereochemistry. Key steps include:

  • Data collection with high-resolution detectors to avoid twinning artifacts.
  • Refinement against anisotropic displacement parameters for heavy atoms.
  • Validation using tools like PLATON to check for voids or disorder .

Example : The dihydro-pyrrole ring’s planarity and methyl group orientation can be confirmed via electron density maps .

Q. What spectroscopic techniques validate the purity of this compound derivatives?

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., vicinal coupling in the pyrrolidine ring) and compare to computed chemical shifts .
  • FTIR : Confirm functional groups (e.g., N–H stretches at ~3400 cm⁻¹ for secondary amines) .
  • HRMS : Match experimental molecular ion peaks ([M+H]⁺) to theoretical values within 5 ppm error .

Note : For air-sensitive derivatives, use inert atmospheres during sample preparation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cyclization reactions?

Electron-withdrawing groups (e.g., tosyl, fluorine) activate the pyrrole ring for electrophilic substitutions:

  • Tosyl groups : Increase ring electrophilicity, facilitating Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
  • Fluorine substituents : Enhance regioselectivity in nucleophilic aromatic substitution by polarizing C–F bonds .

Case Study : In 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, fluorine directs formylation to the para position via resonance effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition potency) often arise from:

  • Varied assay conditions : Standardize buffer pH, ionic strength, and temperature .
  • Compound purity : Use HPLC (≥95% purity) and control for residual solvents .
  • Structural analogs : Compare N-Boc-protected vs. free amine derivatives, as protection alters binding kinetics .

Example : N-Boc-2,3-dihydro-1H-pyrrole shows higher enzyme affinity due to reduced steric hindrance at the active site .

Q. What mechanistic insights explain the enzyme modulatory effects of N-Boc-protected this compound analogs?

The N-Boc group serves dual roles:

  • Steric shielding : Protects the pyrrole nitrogen from protonation, enhancing membrane permeability .
  • Hydrogen bonding : The carbonyl oxygen interacts with catalytic residues (e.g., serine hydrolases), stabilizing transition states .

Experimental Design : Use stopped-flow kinetics or isothermal titration calorimetry (ITC) to quantify binding constants. Pair with mutagenesis studies to identify critical residues .

Q. How can computational methods predict the regioselectivity of this compound in Diels-Alder reactions?

  • DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to compare activation energies for endo vs. exo pathways.
  • NBO analysis : Identify charge transfer interactions favoring cycloaddition at specific positions .

Validation : Compare computed regioselectivity with experimental HPLC yields .

Q. Data Contradiction Analysis Table

Observation Potential Cause Resolution Method
Varied reaction yields (40–85%)Competing side reactionsTLC monitoring; optimize catalyst
Discrepant IC50 valuesAssay interference (e.g., DMSO)Use lower solvent concentrations
Divergent NMR shiftsTautomerism or solvent effectsRecord spectra in deuterated DMSO

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